molecular formula C12H21N3O B15255980 {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

Cat. No.: B15255980
M. Wt: 223.31 g/mol
InChI Key: PZGIKOIJYRIDDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the pyrazole ring can introduce various functional groups .

Scientific Research Applications

{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the pyrazole ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is unique due to its combination of a cyclobutyl ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

[1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C12H21N3O/c1-9-7-14-15(2)11(9)10(6-13)12(8-16)4-3-5-12/h7,10,16H,3-6,8,13H2,1-2H3

InChI Key

PZGIKOIJYRIDDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(CN)C2(CCC2)CO

Origin of Product

United States

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